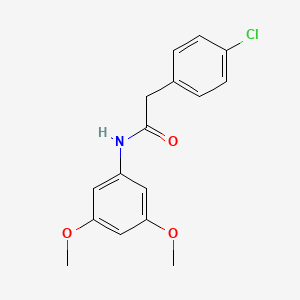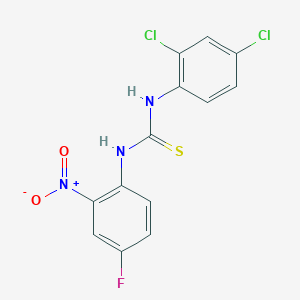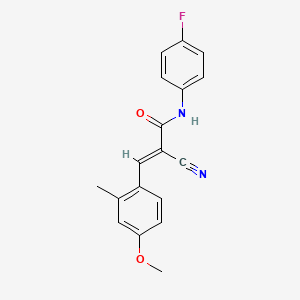
2-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide, often involves the acylation of aromatic amines with chloroacetyl chloride or similar acylating agents in the presence of a base. This method typically results in the formation of the desired acetamide through nucleophilic substitution and subsequent amide bond formation. While specific synthesis details for 2-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide were not found, analogous procedures can be inferred from similar compounds (Jian-wei, 2009).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives reveals critical insights into their conformational preferences, intermolecular interactions, and overall molecular geometry. Studies on related compounds have shown that the acetamide group can influence the orientation of attached aromatic rings and affect the molecule's overall shape and intermolecular bonding patterns, such as hydrogen bonding and π-π interactions (Saravanan et al., 2016). These structural characteristics are crucial for understanding the reactivity and interaction capabilities of 2-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide.
Chemical Reactions and Properties
The chemical reactivity of 2-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide is influenced by the presence of the acetamide group and the substituents on the aromatic rings. The acetamide moiety can undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution, depending on the reaction conditions. The chloro and dimethoxy substituents also play a significant role in directing the reactivity of the compound towards electrophilic or nucleophilic attack at specific positions on the aromatic rings.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure and intermolecular forces. For instance, compounds similar to 2-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide typically exhibit solid-state properties characterized by specific crystalline forms and melting points. These properties are influenced by molecular packing, hydrogen bonding, and van der Waals interactions within the crystal lattice (Gowda et al., 2007).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-8-13(9-15(10-14)21-2)18-16(19)7-11-3-5-12(17)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCROMVUURLUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367070 | |
| Record name | 2-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide | |
CAS RN |
5813-36-5 | |
| Record name | 2-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-bromophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4775619.png)
![N-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4775627.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4775635.png)
![6-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4775643.png)

![methyl 5-(aminocarbonyl)-2-[(3-chloropropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4775665.png)
![4-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4775667.png)
![7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4775682.png)


![1-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775703.png)
![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4775711.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4775719.png)
